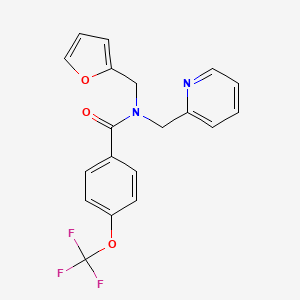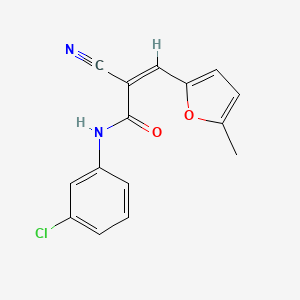
(Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
Herbicidal Activity
One of the prominent applications of compounds similar to (Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is in the field of agriculture as herbicides. A study by Wang et al. (2004) explored the synthesis and herbicidal activity of related 2-cyanoacrylates. They found that these compounds, including ones with a chlorophenyl group, exhibit significant herbicidal activities, effective even at low doses, suggesting potential agricultural applications (Wang et al., 2004).
Solar Cell Applications
In the field of renewable energy, compounds with cyanoacrylic structures have been used in the development of solar cells. For instance, Wang et al. (2005) synthesized a series of zinc metalloporphyrins with cyanoacrylic acid groups, demonstrating their effectiveness in converting sunlight to electricity in dye-sensitized TiO2 solar cells (Wang et al., 2005).
Polymer Chemistry and Materials Science
Acrylamide and its derivatives are widely used in polymer chemistry. For instance, Friedman (2003) discussed the extensive use of acrylamide in producing polyacrylamide, which has applications ranging from soil conditioning to wastewater treatment and laboratory use (Friedman, 2003). Similarly, Baskar et al. (2014) studied the use of photo-cross-linkable polymers, including those with chlorophenyl-acrylamide structures, for corrosion inhibition (Baskar et al., 2014).
Protein Studies and Biochemistry
In biochemistry, acrylamide has been used as a probe to study protein structures. Eftink and Ghiron (1976) utilized acrylamide to investigate the exposure of tryptophanyl residues in proteins (Eftink & Ghiron, 1976).
Controlled Drug Delivery
Acrylamide derivatives are also being explored in the field of controlled drug delivery. Pathania et al. (2016) synthesized a chitosan-g-poly(acrylamide)/Zn nanocomposite for the controlled delivery of the antibiotic ofloxacin (Pathania et al., 2016).
Propriétés
IUPAC Name |
(Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-10-5-6-14(20-10)7-11(9-17)15(19)18-13-4-2-3-12(16)8-13/h2-8H,1H3,(H,18,19)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXJWSXQIVBKH-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-2-(Dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2964443.png)

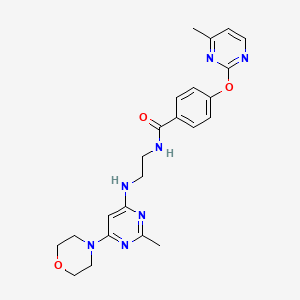
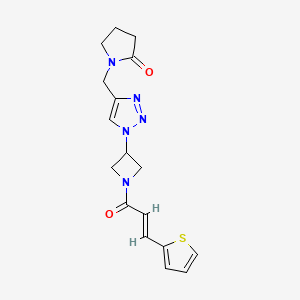
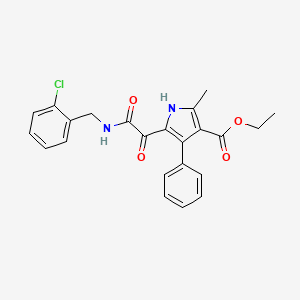

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2964458.png)
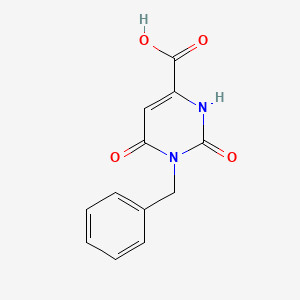

![4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2964461.png)
![(Z)-2-benzylidene-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2964462.png)
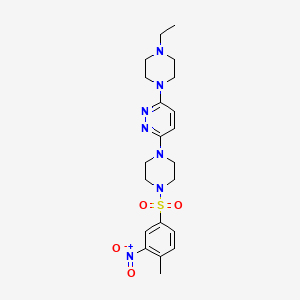
![3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964464.png)
